molecular formula C17H24N2O5S B5566127 4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol

4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol

Cat. No. B5566127
M. Wt: 368.4 g/mol
InChI Key: LKZCUPIOEFQAAD-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis could not be performed due to lack of data .

Scientific Research Applications

Structure-Activity Relationship in Antiestrogens

Research has synthesized analogues of 2,3-diaryl-1-benzopyran, evaluating their affinity for estrogen receptors and their agonist-antagonist activities. This study contributes to understanding the structural basis of antiestrogen activity, with some analogues showing promise as potent antiestrogens, more effective than existing compounds like tamoxifen (Saeed et al., 1990).

Antioxidant Activity of Phenolic Compounds

An investigation into the phenolic contents of Protea hybrid 'Susara' and its antioxidant activity demonstrated significant findings. The study identified several compounds, highlighting their potential in food preservation, pharmaceutical, and cosmetic industries due to their radical scavenging activity (León et al., 2014).

Green Synthesis of Novel Derivatives

A green and efficient protocol was developed for synthesizing novel derivatives involving a sequential one-pot reaction, emphasizing the synthesis's high yields and environmental benefits. This approach demonstrates the potential for sustainable chemical synthesis methods (Mohebat et al., 2016).

Molecular Docking and Quantum Chemical Calculations

A study focused on molecular docking and quantum chemical calculations of a phenol derivative, analyzing its molecular structure, spectroscopic data, and potential biological effects. This research provides insights into the compound's interactions and reactivity at the molecular level (Viji et al., 2020).

Tyrosinase Inhibition for Cosmetic Application

The synthesis and evaluation of 4-[(Tetrahydro-2H-pyran-2-yl)oxy] phenol as an effective tyrosinase inhibitor were studied, aiming at cosmetic applications for skin lightening. This work outlines a synthetic route and potential commercial application in cosmetics (Ying-qi, 2010).

Mechanism of Action

The mechanism of action of this compound is not available in the accessed sources .

Future Directions

The future directions for research on this compound could not be determined due to lack of available information .

properties

IUPAC Name

1-[(4aR,7aS)-1-(2-hydroxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c20-10-9-18-7-8-19(16-12-25(23,24)11-15(16)18)17(22)6-3-13-1-4-14(21)5-2-13/h1-2,4-5,15-16,20-21H,3,6-12H2/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZCUPIOEFQAAD-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1CCO)C(=O)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CCO)C(=O)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.